molecular formula C25H38N2O4 B15129907 (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine

(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine

Cat. No.: B15129907
M. Wt: 430.6 g/mol
InChI Key: BUWUDPXYWHZZKS-UHFFFAOYSA-N
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Description

(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a phenyl group, a propanoic acid moiety, and a dicyclohexylamine component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propanoic Acid Moiety: This step involves the reaction of a suitable precursor with propanoic acid under controlled conditions to form the desired propanoic acid derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Prop-2-en-1-yloxycarbonyl Group: This step involves the reaction of the intermediate compound with prop-2-en-1-yloxycarbonyl chloride in the presence of a base to form the desired ester.

    Formation of the Dicyclohexylamine Salt: The final step involves the reaction of the intermediate compound with dicyclohexylamine to form the dicyclohexylamine salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-en-1-yloxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.C12H23N/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWUDPXYWHZZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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